molecular formula C16H16N2O4 B8278369 Tert-butyl 2-nitro-4-(pyridin-4-yl)benzoate

Tert-butyl 2-nitro-4-(pyridin-4-yl)benzoate

Cat. No. B8278369
M. Wt: 300.31 g/mol
InChI Key: ZHNMVTLHFLSTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883821B2

Procedure details

1.67 g of bis(triphenylphosphine)palladium(II)chloride (2.38 mmol) and 15.8 g of sodium carbonate (149 mmol) are added to a solution of 18 g of tert-butyl 4-bromo-2-nitrobenzoate (59.6 mmol) and 10.98 g of pyridine-4-ylboronic acid (89 mmol) in a mixture of 200 ml of dimethoxyethane and 100 mL of water. The reaction medium is heated at 100° C. for 24 hours and then concentrated under reduced pressure. The residue obtained is purified by flash chromatography (CH2Cl2/AcOEt: 100:0 to 70:30, 30 min) The product is isolated in the form of an oil which crystallizes to yield 14.64 g (82%) of crystals.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
10.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
1.67 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[CH:20]=[CH:19][C:11]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[C:10]([N+:21]([O-:23])=[O:22])[CH:9]=1.[N:24]1[CH:29]=[CH:28][C:27](B(O)O)=[CH:26][CH:25]=1>C(COC)OC.O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[N+:21]([C:10]1[CH:9]=[C:8]([C:27]2[CH:28]=[CH:29][N:24]=[CH:25][CH:26]=2)[CH:20]=[CH:19][C:11]=1[C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])([O-:23])=[O:22] |f:0.1.2,7.8.9|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
18 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-]
Name
Quantity
10.98 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
1.67 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (CH2Cl2/AcOEt: 100:0 to 70:30, 30 min) The product
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is isolated in the form of an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)OC(C)(C)C)C=CC(=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.64 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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